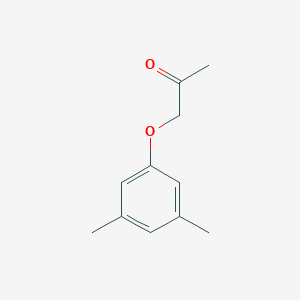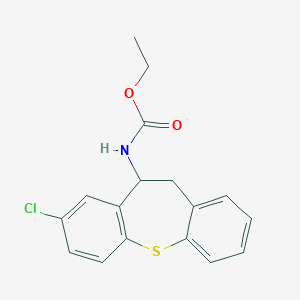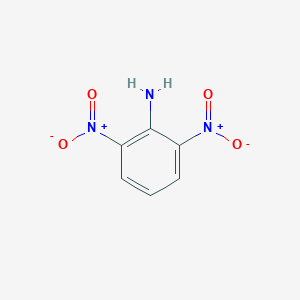
2,6-Dinitroanilina
Descripción general
Descripción
2,6-Dinitroaniline is an organic compound with the molecular formula C6H5N3O4. It is a derivative of aniline and dinitrobenzene, characterized by the presence of two nitro groups at the 2 and 6 positions on the benzene ring. This compound is known for its applications in the synthesis of dyes, herbicides, and other industrial chemicals .
Aplicaciones Científicas De Investigación
2,6-Dinitroaniline has several applications in scientific research and industry:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,6-Dinitroaniline can be synthesized through the nitration of aniline derivatives. The process typically involves a two-step nitration reaction where aniline is first mononitrated to form nitroaniline, followed by a second nitration to introduce the second nitro group . The reaction is highly exothermic and requires careful control of temperature and reaction conditions to prevent decomposition and explosion of the nitro compounds .
Industrial Production Methods: In industrial settings, the nitration process is often carried out in a continuous-flow microreactor to enhance safety and efficiency. This method allows for better control of reaction conditions and reduces the need for large quantities of solvents . The use of nitric acid as the nitrating agent is common in these processes .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dinitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Reagents such as sodium hydroxide or ammonia can be used for nucleophilic substitution reactions.
Major Products:
Reduction: The reduction of 2,6-Dinitroaniline typically yields 2,6-diaminoaniline.
Substitution: Depending on the substituent introduced, various substituted anilines can be formed.
Mecanismo De Acción
2,6-Dinitroaniline exerts its effects primarily by inhibiting microtubule formation. It binds to tubulin proteins, preventing the polymerization of microtubules, which are essential for cell division . This mechanism is similar to that of other microtubule inhibitors, such as colchicine, but with distinct differences in binding sites and effects .
Comparación Con Compuestos Similares
- 2,3-Dinitroaniline
- 2,4-Dinitroaniline
- 2,5-Dinitroaniline
- 3,4-Dinitroaniline
- 3,5-Dinitroaniline
Comparison: 2,6-Dinitroaniline is unique among its isomers due to the specific positioning of the nitro groups, which influences its reactivity and applications. For example, 2,4-Dinitroaniline is commonly used in the synthesis of dyes and pigments, while 2,6-Dinitroaniline is more frequently used in herbicide production .
Propiedades
IUPAC Name |
2,6-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O4/c7-6-4(8(10)11)2-1-3-5(6)9(12)13/h1-3H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUSCYRJMXLNRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209402 | |
| Record name | 2,6-Dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606-22-4 | |
| Record name | 2,6-Dinitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=606-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dinitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dinitroaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93399 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dinitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.190 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DINITROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W27G0QBD7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2,6-dinitroaniline herbicides, like trifluralin and oryzalin, primarily act by disrupting cell division in plants. [] They interfere with the formation of microtubules, which are essential components of the mitotic spindle. [] This disruption prevents chromosomes from separating properly during cell division, leading to the formation of multinucleated cells and ultimately inhibiting plant growth. [, ]
A: The inhibition of lateral root development is a characteristic effect of 2,6-dinitroanilines. [] This is likely due to the high rate of cell division occurring in root tips, making them particularly susceptible to the microtubule-disrupting effects of these herbicides. [, ]
A: Root tip swelling is a common morphological response to 2,6-dinitroaniline herbicide exposure. [] It is indicative of cell division disruption, where cells continue to grow in size without undergoing division, resulting in a swollen appearance. []
A: The molecular formula of 2,6-dinitroaniline is C6H5N3O4, and its molecular weight is 183.12 g/mol. []
A: Yes, 2,6-dinitroaniline exhibits characteristic peaks in its infrared spectrum, specifically in the regions associated with nitro group vibrations. [] Additionally, its nuclear magnetic resonance (NMR) spectrum provides information about the arrangement of hydrogen atoms within the molecule, confirming its structure. []
A: The persistence of 2,6-dinitroanilines in soil is considered moderate, with dinitramine and butralin showing less persistence compared to others. [] This moderate persistence allows for effective weed control while minimizing the risk of long-term soil contamination and potential carryover effects on subsequent crops. []
ANone: This question cannot be answered from the provided abstracts. The abstracts focus on the use of 2,6-dinitroaniline as a herbicide and the study of its chemical properties. There is no mention of its catalytic properties.
A: The type and position of substituents on the 2,6-dinitroaniline core significantly impact their herbicidal activity and selectivity. [, , ] For instance, variations in N-alkyl substituents can alter the compound's lipophilicity, affecting its uptake and translocation within plants. [, ]
A: Yes, structural variations within the 2,6-dinitroaniline class can lead to differences in toxicity towards various plant species. [, ] The specific substituents on the aromatic ring and the amine group can influence their interactions with target sites within plant cells, impacting their overall herbicidal efficacy and selectivity. []
A: The formulation of 2,6-dinitroaniline herbicides plays a crucial role in their efficacy by influencing their solubility, stability, and uptake by plants. [] These herbicides are often formulated as emulsifiable concentrates or granules to enhance their dispersion and availability in the soil. []
ANone: This question cannot be answered from the provided abstracts. The abstracts primarily focus on scientific research related to 2,6-dinitroaniline and its derivatives. They do not specifically address Safety, Health, and Environment (SHE) regulations.
ANone: This question cannot be answered from the provided abstracts. The provided research primarily focuses on 2,6-dinitroaniline and its derivatives as herbicides. As a result, the studies concentrate on their effects on plants and their behavior in environmental matrices, rather than pharmacokinetic and pharmacodynamic properties in humans or animals.
A: Tobacco (Nicotiana tabacum) callus tissue cultures have been used to investigate the effects of various 2,6-dinitroaniline herbicides on plant growth. [] These in vitro systems allow for controlled studies on the impact of these compounds on cell division and growth, providing insights into their mode of action. []
A: Yes, field studies have shown the effectiveness of 2,6-dinitroaniline herbicides in controlling various weed species. For instance, profluralin and butralin effectively controlled johnsongrass (Sorghum halepense) in soybean fields. [] Additionally, dibutalin demonstrated selective weed control in watermelon (Citrullus lanatus) fields. []
A: Yes, recent studies have identified reduced sensitivity to fluazinam in Clarireedia jacksonii isolates collected from golf courses in the United States. [] This reduced sensitivity highlights the potential for resistance development, emphasizing the need for judicious fungicide use and resistance management strategies. []
ANone: These questions cannot be answered from the provided abstracts. The focus of these questions relates to drug delivery, targeting, and other pharmaceutical aspects that are not directly addressed in the context of 2,6-dinitroaniline as a herbicide or its chemical properties.
ANone: This question cannot be answered from the provided abstracts. While the research discusses various 2,6-dinitroaniline herbicides and their efficacy, it does not delve into specific alternative herbicide classes or compare their performance, cost, or environmental impact.
ANone: This question cannot be answered from the provided abstracts. The abstracts focus on the scientific aspects of 2,6-dinitroaniline and its derivatives, without specifically addressing recycling or waste management strategies.
ANone: This question cannot be answered from the provided abstracts. The provided research does not explicitly discuss the research infrastructure or specific resources used in the studies.
A: Substituted 2,6-dinitroanilines were first reported as herbicides in 1960. [] This discovery marked a significant development in weed control strategies. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





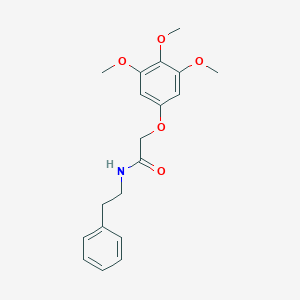
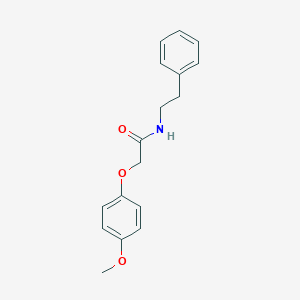
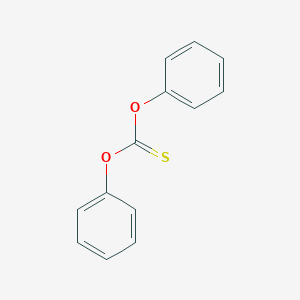
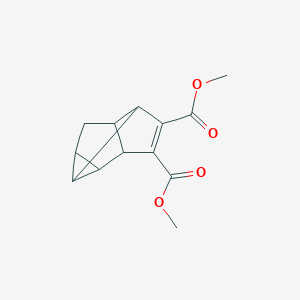

![[4-[(4-Methoxyphenyl)diazenyl]phenyl]methanol](/img/structure/B188646.png)
![(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl) N-tert-butylcarbamate](/img/structure/B188648.png)

